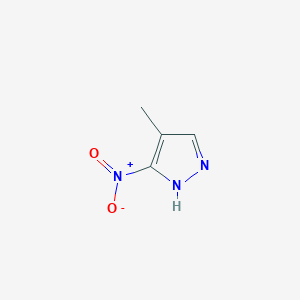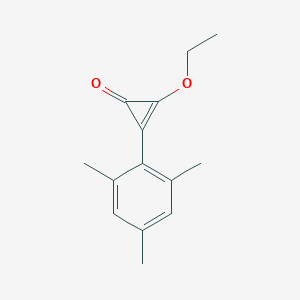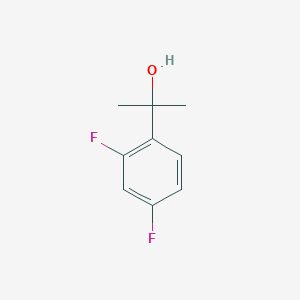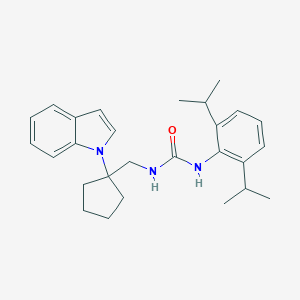
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, commonly known as BI-1356, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. It is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus (T2DM).
Mécanisme D'action
BI-1356 exerts its therapeutic effects by inhibiting the activity of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, BI-1356 increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion. BI-1356 also has other pleiotropic effects, including reducing inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
BI-1356 has been shown to improve glycemic control in patients with T2DM by reducing fasting plasma glucose levels, HbA1c levels, and postprandial glucose excursions. It also has beneficial effects on cardiovascular function, including reducing blood pressure, improving endothelial function, and reducing markers of inflammation and oxidative stress. BI-1356 has also been found to have potential in the treatment of NAFLD and obesity, although further research is needed to confirm these findings.
Avantages Et Limitations Des Expériences En Laboratoire
BI-1356 has several advantages for lab experiments, including its high selectivity for Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)-, its potency, and its favorable pharmacokinetic profile. However, there are also some limitations to using BI-1356 in lab experiments, including its cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the limited availability of the compound for research purposes.
Orientations Futures
There are several future directions for research on BI-1356, including investigating its potential in the treatment of other metabolic disorders, such as NAFLD and obesity, and exploring its pleiotropic effects on cardiovascular function. In addition, further research is needed to elucidate the molecular mechanisms underlying the therapeutic effects of BI-1356 and to identify potential biomarkers of response to the drug. Finally, the development of new and improved Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)- inhibitors, including BI-1356, may lead to the discovery of novel therapeutic targets for the treatment of metabolic disorders.
Méthodes De Synthèse
The synthesis of BI-1356 involves a multi-step process that starts with the reaction of 1-(1H-indol-1-yl)cyclopentanamine with 2,6-bis(1-methylethyl)benzaldehyde to form the key intermediate, 1-(2,6-bis(1-methylethyl)phenyl)-1-(1H-indol-1-yl)cyclopentane. This intermediate is then reacted with (S)-3-amino-1-(cyclopentylmethyl)-4-piperidinyl 2-cyanobenzyl ketone to obtain the final product, BI-1356. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
BI-1356 has been extensively studied for its therapeutic potential in the treatment of T2DM. It has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon levels. BI-1356 has also been found to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function. In addition, BI-1356 has been investigated for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and obesity.
Propriétés
Numéro CAS |
145131-11-9 |
|---|---|
Nom du produit |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1H-indol-1-yl)cyclopentyl)methyl)- |
Formule moléculaire |
C27H35N3O |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[(1-indol-1-ylcyclopentyl)methyl]urea |
InChI |
InChI=1S/C27H35N3O/c1-19(2)22-11-9-12-23(20(3)4)25(22)29-26(31)28-18-27(15-7-8-16-27)30-17-14-21-10-5-6-13-24(21)30/h5-6,9-14,17,19-20H,7-8,15-16,18H2,1-4H3,(H2,28,29,31) |
Clé InChI |
WPVMHRFUKNCPJR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)N3C=CC4=CC=CC=C43 |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)N3C=CC4=CC=CC=C43 |
Autres numéros CAS |
145131-11-9 |
Synonymes |
N(sup 1)-(1-(1-Indolyl)cyclopentylmethyl)-N(sup 2)-(2,6-diisopropylphe nyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



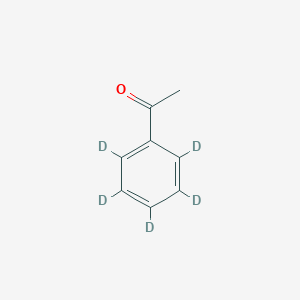
![methyl (E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride](/img/structure/B130793.png)
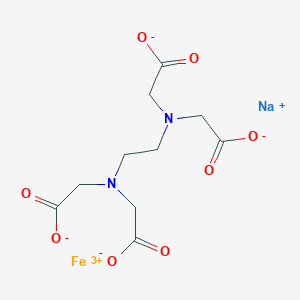
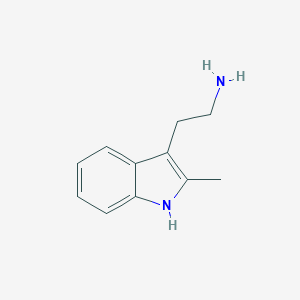
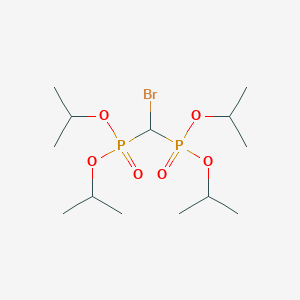
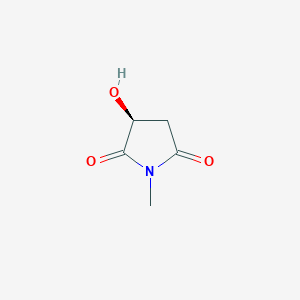
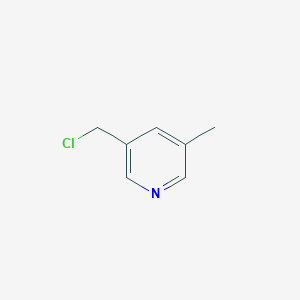
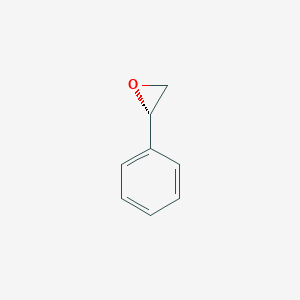
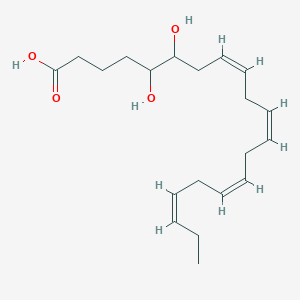
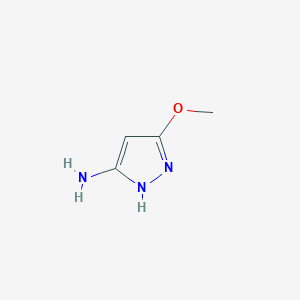
![1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene](/img/structure/B130816.png)
